molecular formula C8H13BrO B13202196 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane

Cat. No.: B13202196
M. Wt: 205.09 g/mol
InChI Key: YXWISESFZJZWNU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cyclopropane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the prop-2-en-1-yloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidative cleavage.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products such as azides, thiols, or ethers.

    Oxidation: Products such as epoxides or carboxylic acids.

    Reduction: Products such as alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, while the prop-2-en-1-yloxy group can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.

    1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

Uniqueness

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and reactivity. The combination of the bromomethyl and prop-2-en-1-yloxy groups further enhances its chemical versatility and potential for diverse applications.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

1-(bromomethyl)-1-(prop-2-enoxymethyl)cyclopropane

InChI

InChI=1S/C8H13BrO/c1-2-5-10-7-8(6-9)3-4-8/h2H,1,3-7H2

InChI Key

YXWISESFZJZWNU-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1(CC1)CBr

Origin of Product

United States

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